Dibenzoyl-L-tartaric acid

chiral resolution diastereomeric salt yield

Choose Dibenzoyl-L-tartaric acid (L-DBTA, CAS 2743-38-6) for robust, scalable chiral resolution of racemic amines. Unlike unsubstituted tartaric or mandelic acid, its bulky benzoyl groups deliver superior diastereomeric excess (94.4% de) and balanced yield (58.8%), ensuring process economics. Supported by ICH Q2(R2)-validated HPLC methods for enantiomeric purity verification.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
Cat. No. B8747184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzoyl-L-tartaric acid
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O
InChIInChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1
InChIKeyOCQAXYHNMWVLRH-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzoyl-L-tartaric Acid for Chiral Resolution: Procurement and Application Overview


Dibenzoyl-L-tartaric acid (L-DBTA; CAS 2743-38-6 anhydrous, 62708-56-9 monohydrate), an O,O'-dibenzoylated derivative of L-tartaric acid, is a widely used acidic chiral resolving agent [1]. Its primary function is to enable the optical resolution of racemic basic compounds through diastereomeric salt formation, a classic and scalable method critical in pharmaceutical manufacturing [1][2]. Ensuring its own high enantiomeric purity is paramount for reliable resolution outcomes and regulatory compliance [3].

Why In-Class Analogs Cannot Replace Dibenzoyl-L-tartaric Acid in Chiral Separations


While other acidic resolving agents exist, such as unsubstituted tartaric acid or mandelic acid, they cannot be considered direct substitutes for L-DBTA [1]. The presence of the bulky, aromatic benzoyl groups fundamentally alters the molecular recognition and solid-state packing of the resulting diastereomeric salts, directly impacting the achievable yield, diastereomeric excess, and overall resolution efficiency [2]. Direct comparative studies on model systems show that these differences are substantial and compound-specific, meaning a simple exchange of resolving agents can lead to resolution failure or suboptimal process economics [3].

Quantitative Evidence for Dibenzoyl-L-tartaric Acid's Differentiated Performance


Comparison of Resolution Efficiency and Yield: L-DBTA vs. L-Mandelic and L-Tartaric Acid

In a head-to-head comparison for resolving dl-serine, 2,3-dibenzoyl-L-tartaric acid (L-DBTA) demonstrated a superior combination of yield and diastereomeric excess compared to L-(+)-mandelic acid and L-(+)-tartaric acid [1]. The data show that while L-mandelic acid offered the highest diastereomeric excess (97.4% de) in methanol, it did so at the cost of a very low yield (16.1%). Conversely, L-DBTA provided a balanced and industrially relevant performance with a high diastereomeric excess of 94.4% de and a significantly higher yield of 58.8% [1].

chiral resolution diastereomeric salt yield enantiomeric excess

Differentiation from Other Tartaric Acid Derivatives: Resolution of Finerenone

A 2025 study compared three d-tartaric acid derivatives for the chiral separation of the pharmaceutical compound finerenone [1]. Dibenzoyl tartaric acid (D-DBTA) demonstrated a significantly larger solubility difference (31.26 mg/mL) between the diastereomeric salts of the S- and R-enantiomers compared to ditoluoyl tartaric acid (D-DTTA), which showed a minimal difference of only 1.25 mg/mL [1]. However, the study found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was the most effective agent, achieving an enantiomeric excess (ee) approximately 10% higher than both D-DBTA and D-DTTA [1].

chiral separation tartaric acid derivatives finerenone solubility difference enantiomeric excess

Quantified Chiral Purity and Quality Control: ICH-Validated HPLC Method

A novel, simple, isocratic HPLC-UV method was developed and validated according to ICH Q2(R2) guidelines specifically for determining the D-DBTA enantiomeric impurity content in L-DBTA [1]. The method provides a robust and reliable means of quantifying chiral purity, achieving a resolution greater than 1.5 between L-DBTA and D-DBTA peaks [1]. The method's linearity was established over a range of 30%-200% of the specification limit, with accuracy and precision validated from the limit of quantification (LOQ) level up to 200% [1].

chiral purity HPLC method validation ICH Q2(R2) enantiomeric impurity

Patented Use for High Optical Purity Salt Formation and Crystallization

A patented process demonstrates the use of enantiomerically pure dibenzoyl-L-tartaric acid for the large-scale production of a diastereomerically pure salt of a complex amine [1]. The process, which involves mixing a racemic amine with L-DBTA and crystallizing the resulting salt, achieved a high optical purity of 97.6% de as determined by gas chromatography [1]. The process achieved a yield of 37%, which was deemed suitable for industrial-scale production [1].

optical purity crystallization patent large-scale production

Optimal Application Scenarios for Dibenzoyl-L-tartaric Acid


Large-Scale Resolution of Racemic Amine Intermediates

This is the core, best-established application for L-DBTA. As demonstrated in both academic research and patent literature, it is highly effective for the diastereomeric salt resolution of racemic amine-containing compounds. The quantitative data showing a balanced yield (58.8%) and high diastereomeric excess (94.4% de) compared to other acidic resolving agents makes it a robust and economically sound choice for pharmaceutical intermediate manufacturing [1]. Its proven use in scalable, patented processes further validates its industrial utility [2].

Resolution of Chiral Building Blocks for Drug Discovery

L-DBTA is a valuable tool in early-stage medicinal chemistry for obtaining enantiomerically pure building blocks. The differentiated performance observed between L-DBTA and other tartaric acid derivatives (e.g., the 30 mg/mL solubility advantage over D-DTTA for a specific API) highlights the importance of screening this compound as a potential resolving agent [3]. The availability of a validated, ICH-compliant HPLC method also ensures that the quality of L-DBTA used in these critical separations can be rigorously verified, supporting reproducibility in research [4].

Quality Control and Batch Release Testing

For procurement and quality assurance, the published ICH Q2(R2)-validated HPLC-UV method provides a clear, robust, and regulatory-friendly analytical protocol [4]. This method can be directly adopted by QC laboratories to verify the enantiomeric purity of incoming L-DBTA batches, ensuring they meet specification limits (with a validated linear range from 30-200% of the spec limit) [4]. This minimizes the risk of failed resolutions and process deviations due to substandard resolving agent quality, which is a critical factor for both R&D and manufacturing procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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